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Cat. No.: B15610061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo conversion of IMMH-010
maleate to its active metabolite, YPD-29B. IMMH-010 is a prodrug developed to enhance the

druggability of YPD-29B, a potent small molecule inhibitor of the Programmed Cell Death-

Ligand 1 (PD-L1).[1][2][3] This document summarizes key quantitative data, details

experimental methodologies from preclinical studies, and visualizes the metabolic pathway,

experimental workflow, and the compound's mechanism of action.

Introduction
IMMH-010 maleate is an ester prodrug designed for oral administration, which is rapidly and

extensively converted in vivo to YPD-29B.[4][5][6] YPD-29B functions as a novel inhibitor of the

PD-1/PD-L1 interaction, a critical immune checkpoint pathway often exploited by cancer cells to

evade immune surveillance.[2][7] Unlike monoclonal antibody-based PD-L1 inhibitors, YPD-

29B is a small molecule that can be administered orally.[5][8] The conversion of IMMH-010 to

YPD-29B is a critical step for its therapeutic activity.

Quantitative Analysis of In Vivo Conversion and
Pharmacokinetics
Preclinical studies in various animal models have demonstrated the efficient conversion of

IMMH-010 to YPD-29B. The following tables summarize the key pharmacokinetic parameters.
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Table 1: Pharmacokinetic Parameters of IMMH-010 and
YPD-29B in Rat Plasma Following a Single Oral
Administration of IMMH-010 Maleate.[4]

Dose of
IMMH-010
Maleate

Analyte
Cmax
(ng/mL)

Tmax (h)
AUC (0-t)
(ng·h/mL)

t1/2β (h)

10 mg/kg IMMH-010 18.3 ± 7.2 0.5 30.5 ± 11.2 1.57 ± 0.43

YPD-29B 204 ± 45 1.0 338 ± 89 2.15 ± 0.38

30 mg/kg IMMH-010 60.1 ± 15.2 0.5 102 ± 25 1.89 ± 0.51

YPD-29B 625 ± 135 1.0 1370 ± 310 2.87 ± 0.66

100 mg/kg IMMH-010 215 ± 58 0.5 389 ± 98 2.33 ± 0.59

YPD-29B 2180 ± 450 1.0 4850 ± 1120 3.65 ± 0.78

Data are presented as mean ± SD (n=5). Cmax: Maximum plasma concentration; Tmax: Time

to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the

last measurable concentration; t1/2β: Elimination half-life.

Table 2: Pharmacokinetic Parameters of YPD-29B in
Plasma and Tumor Tissue of Xenograft Mice Following
Repeated Oral Administration of IMMH-010 Maleate (5
mg/kg).[1]
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Xenograft
Model

Tissue
Cmax
(ng/mL)

Tmax (min)
AUC
(ng·h/mL)

t1/2β (h)

B16F10

Melanoma
Plasma 42.65 15 69.9 1.61

Tumor - 15-60 - 12.37

MC38 Colon

Cancer
Plasma 64.43 15 - 1.76

Tumor - 15-60 - 44.99

Data are expressed as mean (n=4).

Table 3: Excretion of IMMH-010 and YPD-29B in Rats
within 72 Hours Following a Single Oral Administration
of IMMH-010 Maleate (10 mg/kg).[4]

Excretion Route Analyte
Percentage of
Administered Dose (%)

Urine IMMH-010 Not Detected

YPD-29B 1.17

Feces IMMH-010 7.99

YPD-29B 19.65

Total Recovery 28.81

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding

the in vivo conversion of IMMH-010 maleate to YPD-29B.

Animal Models and Drug Administration

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15610061?utm_src=pdf-body
https://www.benchchem.com/product/b15610061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animals: Sprague-Dawley rats (female, 200 ± 20 g) and C57BL/6 mice for xenograft models

were used.[5][9] Animals were housed in standard environmental conditions.

Drug Formulation: IMMH-010 maleate was suspended in 0.5% sodium carboxymethyl

cellulose for oral gavage (i.g.) administration.[1][5]

Administration: For pharmacokinetic studies in rats, single doses of 10, 30, and 100 mg/kg of

IMMH-010 maleate were administered orally.[4] For efficacy studies in mice, a dose of 5

mg/kg was administered orally for 19 days.[1]

Sample Collection
Blood/Plasma: Serial blood samples were collected from the tail vein at specified time points

into tubes containing an anticoagulant (e.g., heparin sodium) and an esterase inhibitor (e.g.,

500 mM NaF).[1][4] Plasma was separated by centrifugation.

Tissues: For tissue distribution studies, animals were euthanized at various time points after

drug administration. Tissues of interest (e.g., tumor, liver, lymph nodes, kidney, lung) were

collected, rinsed, blotted dry, and weighed.[4][8] Tissue samples were homogenized with

saline.[1]

Urine and Feces: For excretion studies, rats were housed in metabolic cages to allow for the

separate collection of urine and feces over a 72-hour period.[4][5]

Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was developed and validated for the simultaneous determination of IMMH-010 and

YPD-29B in biological matrices.[4][8]

Sample Preparation: Protein precipitation was typically used to extract the analytes from

plasma and tissue homogenates. This involved adding a solvent like acetonitrile to the

samples, followed by vortexing and centrifugation.[1]

Chromatography: Chromatographic separation was achieved on a C18 column with a

gradient mobile phase consisting of an aqueous solution with an additive (e.g., ammonium

acetate) and an organic solvent (e.g., methanol).
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode with polarity switching was used for detection and quantification.

Specific precursor-to-product ion transitions for IMMH-010 and YPD-29B were monitored.[4]

[6]

Visualizations: Pathways and Workflows
In Vivo Conversion and Mechanism of Action
The following diagram illustrates the conversion of IMMH-010 to YPD-29B and the subsequent

mechanism of action of YPD-29B.
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Caption: In vivo conversion of IMMH-010 to YPD-29B and its mechanism of action.
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Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the typical workflow for conducting in vivo pharmacokinetic studies of

IMMH-010.
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Caption: Workflow for in vivo pharmacokinetic analysis of IMMH-010.

Logical Relationship of the Prodrug Conversion
The following diagram illustrates the logical relationship between the prodrug and its active

form.
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Caption: Logical flow from prodrug administration to pharmacological effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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